N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15196758
Molecular Formula: C21H26N4O
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N4O |
|---|---|
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C21H26N4O/c1-14-13-19(23-17-7-5-4-6-8-17)25-21(22-14)15(2)20(24-25)16-9-11-18(26-3)12-10-16/h9-13,17,23H,4-8H2,1-3H3 |
| Standard InChI Key | GUPMDPMGDZEVAL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C4=CC=C(C=C4)OC)C |
Introduction
N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique structure characterized by a pyrazolo-pyrimidine core, substituted with a cyclohexyl group and a methoxyphenyl group. The molecular formula for this compound is not explicitly provided in the available literature, but its molecular mass is approximately 290.37 g/mol.
Synthesis
The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step synthetic pathways. Common methods include various chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives. The synthesis and characterization have been documented in chemical databases and research articles focused on heterocyclic compounds.
Biological Activities
Compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Specifically, N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise in preclinical studies for its potential to inhibit certain cancer cell lines and modulate inflammatory pathways. The methoxyphenyl substitution may enhance its interaction with biological targets due to increased hydrophobicity.
Comparison with Other Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | Cyclohexyl and methoxyphenyl substitutions | Potential antitumor and anti-inflammatory effects |
| 6-benzyl-N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | Benzyl substitution | Enhanced anti-inflammatory activity |
| 3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | Chlorophenyl substitution | Antiviral activity against specific viruses |
| 3-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Methoxy and naphthalene substitutions | Increased lipophilicity and potential CNS penetration |
Research Findings and Future Directions
Research indicates that the unique combination of cyclohexyl and methoxy substitutions in N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine may provide distinct pharmacological properties compared to other members of the pyrazolo[1,5-a]pyrimidine family. Further studies are needed to fully elucidate its mechanism of action and to explore its therapeutic potential in various diseases.
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